5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it an attractive candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-aminopyrazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substituted Derivatives: Products with various substituents at the 5-position
Coupled Products: Complex structures formed through coupling reactions
Scientific Research Applications
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-aminopyrazole
- Pyridazine derivatives
- Pyrazolopyridine compounds
Uniqueness
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C5H4ClN5 |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) |
InChI Key |
HBENXQDIFRNASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC2=NNC(=C21)N)Cl |
Origin of Product |
United States |
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